Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate
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Overview
Description
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is known for its unique structure, which includes a pyrrolizine ring system with methylene groups at positions 2 and 6, and a methyl ester group at position 7a .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate typically involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates . Azomethine ylides are generated in situ from the reaction of amino acids such as proline or sarcosine with carbonyl compounds like ninhydrin . The reaction is carried out in alcohols, and the resulting product is a dihydro-1H-pyrrolizine derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A pyrrolizine derivative with anti-inflammatory properties.
Licofelone: Another pyrrolizine derivative with dual cyclooxygenase and lipoxygenase inhibitory activities.
Uniqueness
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is unique due to its specific structural features, such as the methylene groups at positions 2 and 6 and the methyl ester group at position 7a . These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2,6-dimethylidene-1,3,5,7-tetrahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-11(10(13)14-3)5-9(2)7-12(11)6-8/h1-2,4-7H2,3H3 |
InChI Key |
QKFWFBAAQYDOFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(=C)CN1CC(=C)C2 |
Origin of Product |
United States |
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